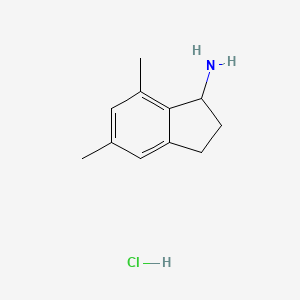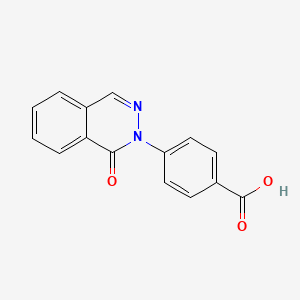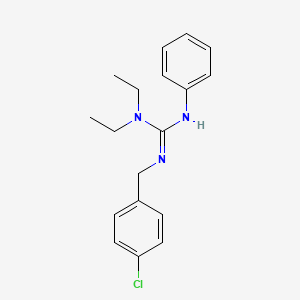
1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes.
Biochemical and physiological effects:
1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. Additionally, this compound has been shown to have hypoglycemic (blood sugar-lowering) effects in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea in lab experiments include its potential as a new drug candidate and its ability to exhibit various biochemical and physiological effects. However, the limitations of using this compound in lab experiments include its complex synthesis process, limited availability, and lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for research on 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea. These include:
1. Further investigation of its mechanism of action to better understand how it exerts its various biochemical and physiological effects.
2. Development of more efficient synthesis methods to increase its availability for research purposes.
3. Investigation of its potential as a new drug candidate for the treatment of cancer, diabetes, and other diseases.
4. Exploration of its potential as a natural product or plant extract for use in traditional medicine.
Conclusion:
In conclusion, 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a promising compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Its ability to exhibit various biochemical and physiological effects makes it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and to explore its potential as a new drug candidate.
Métodos De Síntesis
The synthesis of 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea involves the reaction of 1-(2-(1H-indol-1-yl)ethyl)-3-(4-ethoxyphenyl)urea with 1-(3-bromoacetyl)-5-oxopyrrolidine-3-carboxylic acid ethyl ester. The reaction takes place in the presence of a base and a catalyst, and the resulting product is purified using chromatography.
Aplicaciones Científicas De Investigación
1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anticancer, antidiabetic, and anti-inflammatory properties. Additionally, this compound has been investigated for its ability to inhibit the growth of various bacterial and fungal strains.
Propiedades
IUPAC Name |
1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-indol-1-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-2-30-20-9-7-19(8-10-20)27-16-18(15-22(27)28)25-23(29)24-12-14-26-13-11-17-5-3-4-6-21(17)26/h3-11,13,18H,2,12,14-16H2,1H3,(H2,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZAQPCZGBZSIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2455456.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2455461.png)
![(5-Bromopyridin-3-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2455462.png)
![3-(3,4-Dichlorophenyl)-1-{[5-(furan-3-yl)pyridin-3-yl]methyl}urea](/img/structure/B2455464.png)





![ethyl [2-(5-oxo-1-phenylpyrrolidin-3-yl)-1H-benzimidazol-1-yl]acetate](/img/structure/B2455473.png)


![N'-hydroxy-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carboximidamide](/img/structure/B2455476.png)
